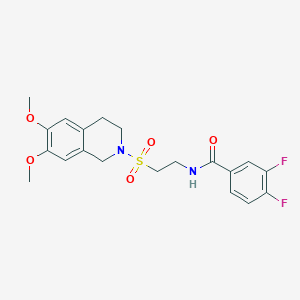

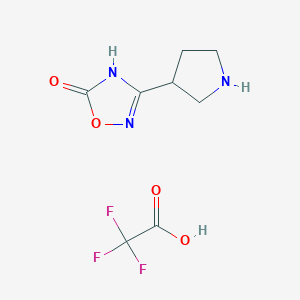

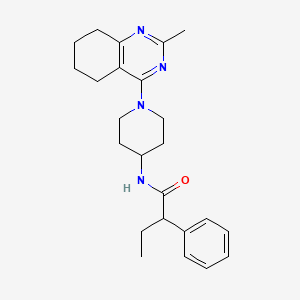

![molecular formula C12H5Br2Cl3N2O2 B2938380 4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 320423-93-6](/img/structure/B2938380.png)

4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound refers to the process of creating it from simpler starting materials. This often involves multiple steps, each with its own reaction conditions and catalysts .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is broken down (decomposition reactions), reactions where it reacts with other compounds (combination reactions), or reactions where it is transformed into another compound (substitution or rearrangement reactions) .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Pyridazinone derivatives are recognized for their versatile biological activities. Researchers have synthesized various pyridazinone compounds, showing antimicrobial, antifungal, and antioxidant properties. For instance, compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid demonstrated antimicrobial and antifungal activities, highlighting the potential of pyridazinone derivatives in developing new therapeutic agents (Sayed et al., 2003).

Applications in Base Oil Improvement

Pyridazinone derivatives have been applied in the improvement of base oil, acting as antioxidants. These compounds were tested for their effectiveness in enhancing the quality of base oil by reducing its total acid number (TAN), showcasing their utility in industrial applications (Nessim, 2017).

Anticancer, Antiangiogenic, and Antioxidant Properties

Several pyridazinone derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant properties. A study on 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives revealed promising inhibitory effects on various human cancer cell lines, suggesting their potential in cancer therapy and as antiangiogenic agents (Kamble et al., 2015).

Chemical Stability and Multi-Functional Actions

The chemical stability and multifunctional actions of pyridazinone derivatives have been highlighted, particularly in their role as antioxidants and corrosion inhibitors. This indicates their broad applicability in materials science and engineering (Mehvish & Kumar, 2022).

Synthesis of Novel Derivatives with Expected Biological Activity

Innovative synthesis methods have led to the creation of novel indolylpyridazinone derivatives with anticipated biological activity. These methods expand the repertoire of pyridazinone-based compounds for further pharmacological exploration (Abubshait, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br2Cl3N2O2/c13-12(14,10(20)6-1-3-7(15)4-2-6)19-11(21)9(17)8(16)5-18-19/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMJOGISIGDZTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(N2C(=O)C(=C(C=N2)Cl)Cl)(Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br2Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

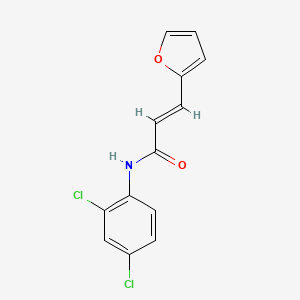

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)

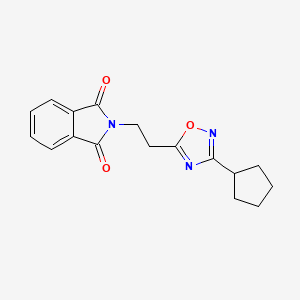

![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)